{3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol
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Overview
Description
Synthesis Analysis
Synthesis of structurally similar piperidine derivatives involves intricate chemical reactions, typically starting with base-catalyzed condensation processes. For instance, derivatives have been synthesized by reacting piperidin-4-yl-diphenyl-methanol with various sulfonyl chlorides in methylene dichloride using triethylamine as a base (Benakaprasad et al., 2007), (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through X-ray crystallography, revealing intricate details such as chair conformations of the piperidine ring and the geometric distortions around sulfur atoms (Girish et al., 2008). These structural insights are crucial for understanding the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including aromatic nucleophilic substitution, which is influenced by the presence of substituents like methoxy or acyloxy groups (Consiglio et al., 1982). The reactivity patterns observed are essential for further derivatization and application in synthetic chemistry.
Physical Properties Analysis
The physical properties, including solvate formation and hydrogen bonding patterns, can significantly affect the compound's stability and solubility. For example, structures revealing hydrogen bond interactions and solvate formation have been reported, indicating the importance of these properties in the crystal packing and overall stability of the compound (Rofouei et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic substitution and the influence of different substituents on the aromatic ring, are central to understanding these compounds' chemistry. Detailed studies on these aspects enable the development of novel synthetic routes and applications in various fields of chemistry (Okitsu et al., 2001).
properties
IUPAC Name |
[3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO2/c1-23-10-8-16(13-22)7-4-9-21(12-16)11-14-5-2-3-6-15(14)17(18,19)20/h2-3,5-6,22H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBGYUUEXRSRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=CC=CC=C2C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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